1-Cycloheptyl-1H-imidazole: Physicochemical Profiling, Synthesis, and Pharmacological Applications
1-Cycloheptyl-1H-imidazole: Physicochemical Profiling, Synthesis, and Pharmacological Applications
Executive Summary
1-Cycloheptyl-1H-imidazole is a specialized N-substituted heterocyclic compound characterized by a five-membered aromatic imidazole ring bonded to a seven-membered cycloalkane (cycloheptyl) ring. This structural motif is highly valued in medicinal chemistry and materials science. The imidazole moiety acts as a versatile pharmacophore, capable of hydrogen bonding and metal coordination, while the cycloheptyl group imparts significant lipophilicity and steric bulk, optimizing the molecule's interaction with hydrophobic biological pockets[1]. This technical guide details its physicochemical properties, synthetic methodologies, and mechanistic applications in drug development.
Physicochemical Profiling & Structural Identity
Accurate molecular characterization is the foundation of downstream assay development and synthetic scaling. The following table summarizes the core quantitative and structural data for 1-cycloheptyl-1H-imidazole[1].
| Property | Value |
| IUPAC Name | 1-Cycloheptylimidazole |
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| CAS Number | 71614-57-8 (Also cited as 67768-61-0) |
| SMILES | C1CCCC(CC1)N2C=CN=C2 |
| InChI Key | YEXVVXDMRKHBKQ-UHFFFAOYSA-N |
| Polar Surface Area (PSA) | 17.82 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (N3 of the imidazole ring) |
| Rotatable Bonds | 1 (C-N bond linking the rings) |
Synthetic Methodologies: Design and Execution
The synthesis of 1-alkylimidazoles can be approached via two primary paradigms: the multicomponent Debus-Radziszewski condensation or the direct N-alkylation of an intact imidazole ring[2]. For 1-cycloheptyl-1H-imidazole, direct N-alkylation is often preferred in laboratory settings due to higher yields and simpler purification compared to the multicomponent route, which can suffer from side reactions when utilizing bulky primary amines[3].
Causality in Experimental Design: The direct alkylation relies on the deprotonation of 1H-imidazole (pKa ~14.5). Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) generates the highly nucleophilic imidazolide anion. The subsequent addition of cycloheptyl bromide initiates an SN2 nucleophilic substitution. Because the seven-membered cycloheptyl ring is sterically hindered, elevated temperatures (80°C) are required to provide the activation energy necessary to achieve full conversion.
Step-by-Step Protocol: Direct N-Alkylation of 1H-Imidazole
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Reagent Preparation: Charge a flame-dried round-bottom flask with 1H-imidazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) under an inert nitrogen atmosphere.
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Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.5 M. Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation and formation of the imidazolide anion.
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Electrophile Introduction: Add cycloheptyl bromide (1.1 eq) dropwise via a syringe to control the initial exothermic interaction.
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Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Monitor the reaction via TLC or LC-MS until the starting imidazole is fully consumed (typically 12-16 hours).
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Quenching and Extraction: Cool the mixture to room temperature. Quench with distilled water (3x the volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
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Washing (Critical Step): Wash the combined organic layers extensively with brine (5x). This is a self-validating step to ensure the complete removal of residual DMF, which preferentially partitions into the aqueous brine phase.
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Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield 1-cycloheptyl-1H-imidazole as a colorless to pale-yellow oil[1].
Workflow for the N-alkylation synthesis of 1-cycloheptyl-1H-imidazole.
Pharmacological Relevance & Mechanistic Insights
The structural architecture of 1-cycloheptyl-1H-imidazole makes it a privileged scaffold in drug discovery, particularly for the modulation of metalloenzymes such as Cytochrome P450 (CYP450) and various heme oxygenases[1].
Mechanistic Causality:
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Heme Coordination: The unsubstituted nitrogen (N3) of the imidazole ring possesses an sp²-hybridized lone pair of electrons. This lone pair acts as a strong Lewis base, coordinating directly with the electrophilic heme iron (Fe²⁺/Fe³⁺) located in the catalytic core of target enzymes. This coordination displaces the native diatomic oxygen or water ligand, effectively halting the enzyme's catalytic cycle.
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Hydrophobic Anchoring: The inclusion of the seven-membered cycloheptyl ring is a deliberate design choice to enhance binding affinity. Unlike smaller alkyl chains (e.g., methyl or ethyl), the bulky cycloheptyl group occupies a larger volume within the lipophilic binding pockets adjacent to the heme active site. This maximizes van der Waals interactions and significantly increases the residence time of the inhibitor on the enzyme[2].
Mechanistic interaction of 1-cycloheptyl-1H-imidazole with metalloenzymes.
Analytical Characterization Standards
To ensure the self-validating integrity of the synthesis, the final compound must be rigorously characterized against known standards:
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LC-MS Analysis: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ pseudomolecular ion at m/z 165.25, confirming the exact molecular weight of 164.25 g/mol [1].
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¹H NMR Spectroscopy (CDCl₃): The aromatic protons of the imidazole ring will appear as distinct downfield signals. The highly deshielded H-2 proton (located between the two nitrogens) typically resonates around 7.5–7.7 ppm, while the H-4 and H-5 protons appear as doublets or a multiplet around 6.9–7.1 ppm. The methine proton (CH) of the cycloheptyl ring directly attached to the N1 nitrogen will be shifted downfield to approximately 4.0–4.2 ppm due to the electron-withdrawing nature of the heterocycle.
Conclusion
1-Cycloheptyl-1H-imidazole (C₁₀H₁₆N₂, MW: 164.25 g/mol ) is a structurally optimized building block that bridges the gap between simple heterocycles and complex pharmacological inhibitors. By mastering its synthesis via direct N-alkylation and understanding its dual-action binding mechanism—combining coordinate covalent bonding with hydrophobic anchoring—researchers can effectively leverage this compound in the development of next-generation enzyme modulators and advanced materials.
References
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Bharti Ashish, Pandeya S.N., et al. "Various Approaches for the Synthesis of Imidazole Derivatives". International Journal of Research in Ayurveda & Pharmacy, 2(4), 2011, 1124-1129. URL:[Link]
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DCU Research Repository. "Synthesis and Applications of Novel Azolium Salts". DORAS. URL:[Link]
